Bruceolide

Beschreibung

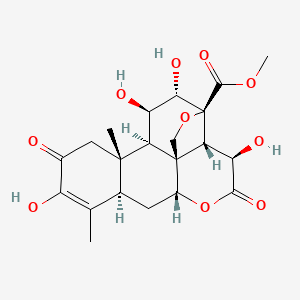

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3,10,15,16-tetrahydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-7-8-4-10-20-6-30-21(18(28)29-3,15(20)13(25)17(27)31-10)16(26)12(24)14(20)19(8,2)5-9(22)11(7)23/h8,10,12-16,23-26H,4-6H2,1-3H3/t8-,10+,12+,13+,14+,15+,16-,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWQKYSDNGHLAO-PWRINDRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)O)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)O)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948401 | |

| Record name | Bruceolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25514-28-7 | |

| Record name | Picras-3-en-21-oic acid, 13,20-epoxy-3,11,12,15-tetrahydroxy-2,16-dioxo-, methyl ester, (11β,12α,15β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25514-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bruceolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025514287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bruceolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation of Bruceolide

Botanical Sources and Distribution of Bruceolide and Related Quassinoids

Quassinoids, including this compound, are characteristic secondary metabolites of the Simaroubaceae plant family. ontosight.aiwikipedia.orgresearchgate.net This family includes various genera known to produce these compounds. This compound itself has been isolated from Bischofia javanica and species within the Brucea genus, such as Brucea javanica and Brucea sumatrana. echemi.comwikipedia.org Brucea javanica is an evergreen shrub widely distributed in Southeast Asia and northern Australia. nih.gov It is well-known in traditional Chinese medicine, where its dried ripe fruits, known as 'Yadanzi', are used. nih.govresearchgate.net Brucea antidysenterica, an African species, is also a source of quassinoids, including bruceolides like bruceantin (B1667948) and bruceanic acids, found in its leaves and stem bark. prota4u.org The distribution of quassinoid-producing Simaroubaceae species spans American, West African, East African, and Asian genera. wikipedia.org

Related quassinoids found in these botanical sources include bruceantin, bruceanols, bruceines (such as bruceine A, B, C, D, E, F, I, and J), brusatol (B1667952), eurycomanone, gutolactone, isobrucein A, neoquassin, nigakihemiacetal A, odyendanol, picrasinol D, quassimarin, samaderines, and simalikalactones. wikipedia.orgoaes.ccprota4u.org Quassin (B1678622), the prototypical quassinoid, was first isolated from Quassia species. wikipedia.orgwikipedia.org

Extraction and Initial Purification Methodologies from Plant Materials

The extraction of bioactive compounds like this compound from plant materials involves separating the desired constituents from the complex plant matrix. Various extraction methods can be employed, with the choice depending on the nature of the plant material, the target compound's chemistry, the solvent used, pH, temperature, and the solvent-to-sample ratio. encyclopedia.pubnih.gov

Common initial extraction techniques for medicinal plants include maceration, infusion, decoction, percolation, digestion, and Soxhlet extraction. encyclopedia.pubnih.govms-editions.cl Maceration involves soaking the coarsely powdered plant material in a solvent (menstruum) in a closed container for a period, allowing the compounds to diffuse into the solvent. encyclopedia.pubnih.govdergipark.org.tr Infusion is similar but typically involves a shorter soaking time, often with hot water. ms-editions.cldergipark.org.tr Decoction involves boiling the plant material in water. nih.govms-editions.cl Percolation is a continuous process where the solvent flows through the plant material. nih.gov Soxhlet extraction is a method that allows for continuous extraction with a solvent. nih.gov Techniques like microwave-assisted extraction and ultrasound-assisted extraction are also used to enhance the efficiency of the extraction process by promoting cell rupture and improving diffusion. encyclopedia.pubnih.govms-editions.cl

Solvents commonly used for extraction range from polar (e.g., water, alcohols) to intermediate polar (e.g., acetone, dichloromethane) and nonpolar (e.g., n-hexane, chloroform). nih.gov For quassinoids, which are highly oxygenated, polar or intermediate polar solvents are often suitable. researchgate.netnih.gov For instance, ethanolic extracts of Brucea antidysenterica have been used for the isolation of quassinoids. google.com An aqueous extract of Brucea javanica has also been prepared by extracting the plant material with sterile water. nih.gov

Following initial extraction, preliminary purification steps are often necessary to remove bulk plant material and less soluble compounds. This can involve filtration to separate the liquid extract from solid residues. encyclopedia.pubms-editions.cl Liquid-liquid partitioning, which involves distributing compounds between two immiscible solvents based on their polarities, is a common initial purification technique. google.comgoogle.com For example, an alcoholic extract can be partitioned between water and a less polar solvent like chloroform (B151607) or carbon tetrachloride to selectively isolate compounds based on their solubility in these phases. google.com

Advanced Chromatographic Techniques for this compound Isolation and Characterization

Advanced chromatographic techniques are crucial for the isolation and purification of this compound from complex plant extracts, as well as for its characterization. These techniques offer higher resolution and selectivity compared to initial purification methods, enabling the separation of this compound from closely related quassinoids and other plant constituents. rotachrom.comnumberanalytics.commdpi.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and isolation of natural products, including quassinoids. mdpi.comnih.govijnrd.org HPLC separates compounds based on their differential interaction with a stationary phase and a mobile phase under high pressure. nih.gov Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is particularly suitable for separating compounds of medium polarity like many quassinoids. mdpi.com HPLC coupled with UV detection is commonly employed, as many natural products absorb UV light at specific wavelengths, allowing for their detection and quantification. mdpi.comnih.gov

Column chromatography, including open column chromatography and medium performance liquid chromatography (MPLC), is also utilized for the purification of this compound and other quassinoids. google.commdpi.comijnrd.org Silica (B1680970) gel is a common stationary phase in column chromatography, and compounds are eluted using a gradient of solvents of increasing polarity. google.commdpi.com

Thin-layer chromatography (TLC) is a simple and versatile technique used for monitoring the progress of purification, comparing samples, and sometimes for small-scale isolation. nih.govnih.govijnrd.org It involves separating compounds on a thin layer of adsorbent (such as silica gel) coated on a plate. nih.govnih.govijnrd.org

More advanced techniques like Centrifugal Partition Chromatography (CPC) offer advantages for isolating compounds from complex matrices. rotachrom.commdpi.com CPC is a liquid-liquid chromatography technique that uses two immiscible liquid phases as the stationary and mobile phases, supported by a centrifugal force. rotachrom.commdpi.com This method can be effective for isolating specific compounds of interest from complex mixtures. rotachrom.commdpi.com

For characterization, spectroscopic techniques are often coupled with chromatography. Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry. numberanalytics.commdpi.com This allows for the determination of the molecular weight and fragmentation pattern of this compound, providing valuable information about its structure. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for elucidating the detailed chemical structure of isolated this compound by providing information about the arrangement of atoms and functional groups. mdpi.com

Chemical Structure and Structural Biology of Bruceolide

Core Quassinoid Skeleton and Defining Structural Features of Bruceolide

This compound is characterized by a C20 quassinoid core skeleton researchgate.netacs.orgresearchgate.net. Quassinoids are considered degraded triterpenes, biogenetically derived from tetracyclic triterpenes researchgate.net. The core structure of this compound is based on the picrasane (B1241345) skeleton wikipedia.orgechemi.com. It features a complex arrangement of fused rings ontosight.aiontosight.ai. Key functional groups present in this compound include hydroxyl groups, carbonyl groups (specifically a 2,16-dioxo arrangement), an epoxy group (at the 13,20 position), a delta-lactone ring, a cyclic ether, an enone moiety, and a methyl ester group ontosight.aiechemi.com. The IUPAC name, Methyl 3,11β,12α,15β-tetrahydroxy-2,16-dioxo-13,20-epoxy-13β-picras-3-en-21-oate, explicitly details many of these features, including the picras-3-en core, the positions and configurations of hydroxyl groups, the epoxy group, and the methyl ester at C-21 wikipedia.orgechemi.com. This compound is considered a representative compound and a common core skeleton among certain antimalarial quassinoids researchgate.net.

This compound has a molecular formula of C₂₁H₂₆O₁₀ and a molecular weight of 438.429 g/mol wikipedia.orgechemi.comnih.govamibase.org.

Table 1: Basic Chemical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C₂₁H₂₆O₁₀ | - |

| Molecular Weight | 438.429 | g/mol |

| PubChem CID | 99531 | - |

| CAS Number | 25514-28-7 | - |

Stereochemical Configuration and Chirality of this compound

The complex structure of this compound contains multiple stereogenic centers, contributing to its specific three-dimensional arrangement echemi.comcam.ac.uk. The IUPAC name of this compound explicitly indicates the stereochemical configuration at several positions using beta (β) and alpha (α) designations, such as 11β, 12α, and 15β wikipedia.orgechemi.com. These designations specify the orientation of substituents relative to the plane of the molecule's ring system. This compound is a chiral molecule, possessing defined atom stereocenters echemi.comlibretexts.orgkhanacademy.org. The PubChem entry for this compound lists a defined atom stereocenter count of 10 echemi.com. The specific arrangement of atoms at these chiral centers is crucial for its biological interactions cam.ac.ukstanford.edu.

Spectroscopic and Diffraction Methods for Structural Elucidation of this compound

The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic and diffraction techniques nih.govresearchgate.netresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a primary tool for determining the carbon-hydrogen framework and identifying functional groups within the molecule weebly.comnzqa.govt.nzthermofisher.com. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and identifying substructures weebly.comnzqa.govt.nzglowscotland.org.uk. Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption frequencies weebly.comnzqa.govt.nzthermofisher.com.

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic and molecular structure of crystalline compounds wikipedia.orgnih.govlibretexts.org. This method involves analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal wikipedia.orglibretexts.org. X-ray diffraction analysis has been instrumental in establishing the chemical structures of quassinoids, including this compound nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The crystal structure of this compound itself has been reported, providing definitive data on its solid-state conformation, bond lengths, and angles nih.govresearchgate.net.

Table 2: Spectroscopic and Diffraction Methods Used for Structural Elucidation

| Method | Information Provided | Application to this compound/Quassinoids |

| NMR Spectroscopy (¹H, ¹³C) | Carbon-hydrogen framework, functional groups, connectivity | Used for structural determination of this compound and derivatives nih.govresearchgate.netchemfaces.com |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, molecular formula | Used in the structural analysis of organic compounds weebly.comnzqa.govt.nzglowscotland.org.uk |

| Infrared (IR) Spectroscopy | Identification of functional groups | Used in the structural analysis of organic compounds weebly.comnzqa.govt.nzthermofisher.com |

| X-ray Crystallography | Precise 3D atomic structure, bond lengths, angles | Used to establish the structure of this compound and related compounds nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net |

Structure-Based Analysis of this compound

Structure-based analysis of this compound involves understanding how its specific chemical structure and three-dimensional conformation relate to its interactions with biological targets. Structure-activity relationship (SAR) studies on quassinoids, including this compound derivatives, have highlighted the importance of specific structural features, such as the nature of the C-15 side chain and modifications to the core skeleton, in influencing their biological activities acs.orgchemfaces.commdpi.com.

Molecular docking studies, a computational technique used in structure-based drug design, predict the preferred orientation and binding affinity of a molecule (like this compound) to a protein target based on their structures mdpi.comnih.govhilarispublisher.com. While specific detailed molecular docking studies focusing solely on native this compound with various targets were not extensively detailed in the search results, studies on related brusatol (B1667952) derivatives and their interaction with proteins like HSP90 demonstrate the application of this approach to quassinoids mdpi.comnih.gov. These studies analyze interactions such as hydrogen bonds and hydrophobic interactions between the ligand (quassinoid derivative) and key amino acid residues in the protein's binding pocket mdpi.comnih.gov.

Furthermore, research has investigated the direct interaction of this compound (BOL) with specific proteins. For instance, protein pull-down assays have shown that this compound can bind specifically to the STAT3 protein in human colorectal cancer cells, suggesting a potential mechanism of action involving STAT3 inhibition nih.gov. This finding represents a direct link between the presence of the this compound molecule and its interaction with a specific biological target protein, providing insight into structure-based interactions.

Biosynthesis of Bruceolide

Proposed Biosynthetic Pathways for Quassinoid Scaffold Formation

The journey to bruceolide begins with the biosynthesis of the characteristic quassinoid scaffold. It is widely accepted that quassinoids are derived from triterpenoid (B12794562) precursors. numberanalytics.com The proposed pathway commences with the cyclization of 2,3-oxidosqualene (B107256), a common precursor for many triterpenoids. This initial step is catalyzed by an oxidosqualene cyclase (OSC), which in the case of quassinoid biosynthesis, is related to tirucalla-7,24-dien-3β-ol synthase. nih.gov This leads to the formation of a protolimonoid, a C30 precursor. nih.govresearchgate.net

A key and long-standing hypothesis, now supported by experimental evidence, is that quassinoids and limonoids, another class of structurally related triterpenoids, share a common evolutionary and biosynthetic origin. nih.govresearchgate.net Research on Ailanthus altissima has identified that the initial steps of quassinoid biosynthesis, leading to the formation of the protolimonoid melianol (B1676181), are identical to the early stages of limonoid biosynthesis. nih.govresearchgate.net

Following the formation of the protolimonoid scaffold, a series of oxidative degradation reactions occur. nih.gov These modifications are extensive and result in the loss of carbon atoms, leading to the characteristic C18, C19, C20, C22, or C25 skeletons of various quassinoids. nih.gov this compound itself is a C20 quassinoid. eurekaselect.comresearchgate.net The intricate series of rearrangements, oxidations, and reductions ultimately shapes the final quassinoid core structure. numberanalytics.com

Key Enzymatic Steps and Intermediates in this compound Biosynthesis

The conversion of the initial triterpenoid precursor into the complex structure of this compound is orchestrated by a cohort of specific enzymes. While the entire pathway is yet to be fully elucidated, several key enzymatic steps and the enzymes that catalyze them have been identified.

Key Enzymes and Their Roles:

Oxidosqualene Cyclase (OSC): This enzyme catalyzes the first committed step in the pathway, the cyclization of 2,3-oxidosqualene to form the initial triterpenoid scaffold. nih.gov In Ailanthus altissima, the OSC AaTS has been identified as a tirucalla-7,24-dien-3β-ol synthase. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes plays a crucial role in the extensive oxidative modifications of the triterpenoid backbone. numberanalytics.com In the early stages of quassinoid biosynthesis in A. altissima, two CYPs, AaCYP71CD4 and AaCYP71BQ17, are responsible for converting the initial cyclization product into the protolimonoid melianol. nih.gov

Oxidoreductases: These enzymes are involved in the reduction reactions that are essential for modifying the oxidation state of various carbons within the intermediate molecules. numberanalytics.com

Isomerases: Rearrangement reactions, which are critical for forming the complex ring systems of quassinoids, are facilitated by isomerases. numberanalytics.com

Squalene (B77637) Synthase (SQS): Acting earlier in the pathway, SQS is a key enzyme that controls the carbon flux towards triterpenoid biosynthesis by catalyzing the formation of squalene from farnesyl pyrophosphate (FPP). nih.gov

Key Intermediates:

The biosynthetic pathway proceeds through a series of intermediate compounds. Some of the key intermediates identified or proposed include:

2,3-Oxidosqualene: The linear precursor that undergoes cyclization. nih.gov

Tirucalla-7,24-dien-3β-ol: The product of the initial cyclization by OSC. nih.gov

Melianol: A protolimonoid that serves as a crucial intermediate, linking the biosynthesis of quassinoids and limonoids. nih.govresearchgate.net

The subsequent steps leading from melianol to this compound involve further oxidative modifications and rearrangements, though the specific enzymes and intermediates for each transformation are still under active investigation.

Genetic and Molecular Determinants of this compound Production in Natural Sources

The production of this compound in plants is under tight genetic control. The enzymes responsible for its biosynthesis are encoded by specific genes, and the regulation of these genes dictates the levels of this compound accumulation. numberanalytics.com Modern techniques such as transcriptome and metabolome analysis have been instrumental in identifying the genes involved in quassinoid biosynthesis. researchgate.net

For instance, the study of Ailanthus altissima utilized transcriptome data to identify the genes encoding the oxidosqualene cyclase (AaTS) and the two cytochrome P450s (AaCYP71CD4 and AaCYP71BQ17) involved in the early steps of the pathway. nih.gov Similarly, transcriptome analysis of various species within the Simaroubaceae family has led to the identification and characterization of squalene synthase (SQS) genes, such as AaSQS from A. altissima. nih.gov

The expression of these biosynthetic genes can be influenced by various factors, including developmental stage and environmental conditions. numberanalytics.com This suggests a complex regulatory network that governs the production of quassinoids like this compound. Understanding these genetic determinants is not only crucial for comprehending the natural diversity of these compounds but also opens up possibilities for metabolic engineering and synthetic biology approaches to enhance the production of medicinally important molecules like this compound. nih.gov

| Enzyme | Abbreviation | Function | Source Organism Example |

| Squalene Synthase | SQS | Catalyzes the formation of squalene from farnesyl pyrophosphate (FPP). nih.gov | Ailanthus altissima nih.gov |

| Oxidosqualene Cyclase | OSC | Catalyzes the cyclization of 2,3-oxidosqualene. nih.gov | Ailanthus altissima nih.gov |

| Cytochrome P450 Monooxygenase | CYP | Involved in extensive oxidation steps. numberanalytics.comnih.gov | Ailanthus altissima nih.gov |

| Oxidoreductase | Catalyzes reduction reactions. numberanalytics.com | Simaroubaceae family numberanalytics.com | |

| Isomerase | Facilitates rearrangement reactions. numberanalytics.com | Simaroubaceae family numberanalytics.com |

| Intermediate | Description |

| 2,3-Oxidosqualene | Linear precursor for triterpenoid synthesis. nih.gov |

| Tirucalla-7,24-dien-3β-ol | Initial cyclization product. nih.gov |

| Melianol | Protolimonoid intermediate. nih.govresearchgate.net |

Chemical Synthesis and Derivatization of Bruceolide and Its Analogues

Semisynthetic Strategies from Precursor Quassinoids

Semisynthesis, starting from more readily available quassinoids like bruceine A or brusatol (B1667952), represents the most common approach to generate bruceolide and its derivatives. This strategy leverages the existing complex scaffold and focuses on the selective modification of its functional groups.

The quassinoid skeleton features multiple hydroxyl groups, necessitating regioselective reactions to avoid unwanted side products. The C-3 hydroxyl moiety of precursor molecules is often highly reactive, making it a primary site for initial modifications. nih.gov A common strategy involves protecting this group to enable selective reactions elsewhere on the molecule. For instance, in a multi-step synthesis of this compound analogues from bruceine A, the C-3 hydroxyl group is initially protected with a tert-butyldimethylsilyl (TBS) ether. nih.gov This protecting group is stable enough to withstand subsequent reaction conditions and can be removed later in the synthetic sequence.

Direct functionalization of the C-3 hydroxyl group is also a viable strategy for creating new analogues. For example, the C-3 hydroxyl of this compound has been directly esterified with various acyl chlorides to produce a range of derivatives. nih.gov This approach allows for the introduction of diverse functionalities at this position to probe its role in biological activity.

The ester group at the C-15 position is a critical determinant of the biological activity of many quassinoids. This compound itself, which possesses a hydroxyl group at C-15, is significantly less potent in its antitumor activity compared to its ester-containing counterparts like brusatol or bruceantin (B1667948). nih.govnih.gov This highlights the importance of the C-15 side chain for biological function.

A key step in many semisynthetic routes is the saponification (hydrolysis) of the C-15 ester of a precursor like bruceine A or brusatol to yield the C-15 alcohol, which is this compound. nih.gov This reaction is typically achieved using a base such as potassium methoxide (B1231860) in anhydrous methanol. nih.gov The resulting this compound serves as a versatile intermediate, which can then be re-esterified with a wide array of carboxylic acids or their activated derivatives to generate novel analogues with modified C-15 side chains. This strategy allows for systematic exploration of how the size, shape, and electronic properties of the C-15 ester affect bioactivity. nih.govnih.gov

Acylation is the most prevalent modification in the synthesis of this compound analogues. By reacting the C-3 or C-15 hydroxyl groups with various acylating agents, a multitude of ester derivatives have been created. These modifications can significantly impact the compound's properties and biological efficacy. For example, acylated derivatives of this compound have demonstrated potent antimalarial activities. wikipedia.org The synthesis of these compounds typically involves standard esterification procedures, providing a straightforward method to generate chemical diversity from the natural product scaffold.

The incorporation of halogen atoms, particularly fluorine, into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacological parameters. mdpi.com This approach has been applied to the quassinoid scaffold. Fluorinated acyl groups have been successfully introduced at both the C-3 and C-15 positions of the this compound core. nih.gov

In one study, the C-15 senecioyl side chain of brusatol was replaced with fluorinated acyl groups. nih.gov In parallel, the C-3 hydroxyl group of this compound was esterified using fluorinated acyl chlorides. nih.gov The resulting fluorinated quassinoids showed significant cytotoxic activity against several human cancer cell lines, with one derivative exhibiting potency similar to the highly active natural product bruceantin. nih.gov This demonstrates that the introduction of halogenated moieties is a promising strategy for developing potent this compound-based therapeutic agents.

Total Synthesis Approaches to the this compound Core and Analogues

The total synthesis of quassinoids like this compound is a formidable challenge due to their high degree of oxidation, stereochemical complexity, and unique polycyclic architecture. While the total synthesis of this compound itself is not widely reported, strategies developed for other members of the quassinoid family, such as (+)-quassin, provide a blueprint for how the core structure could be assembled. nih.gov

Novel Synthetic Methodologies and Reaction Development in this compound Chemistry

The quest to synthesize and modify complex natural products like this compound is a powerful driver for the invention of new chemical reactions and strategies. nih.gov While specific novel methodologies developed exclusively for this compound are not extensively detailed in the literature, general advancements in organic synthesis are highly relevant.

Modern synthetic methods that could accelerate the creation of this compound analogues include:

Catalytic C-H Functionalization: These reactions allow for the direct conversion of strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, potentially streamlining the modification of the quassinoid core at positions that are otherwise unreactive. mdpi.com

Flow Chemistry: Performing reactions in continuous flow systems can enhance reaction efficiency, safety, and scalability, which would be advantageous for producing libraries of this compound derivatives for screening. mdpi.com

Biocatalysis: The use of enzymes to perform selective transformations, such as hydroxylations or acylations, could offer elegant solutions to the regioselectivity challenges inherent in this compound chemistry. sciencedaily.com

Fragment-Based and Modular Synthesis: Inspired by modern drug discovery, approaches that assemble complex molecules from simpler, pre-functionalized building blocks could be applied to rapidly generate diverse quassinoid-inspired structures. diamond.ac.uk

The development of such innovative and powerful synthetic tools will be critical for fully exploring the chemical space around the this compound scaffold and unlocking its therapeutic potential. mdpi.com

Design and Synthesis of Prodrugs and Targeted Delivery Systems for Bruceolides

The therapeutic application of this compound and its analogues, such as brusatol, is often hampered by challenges like poor water solubility and non-specific cytotoxicity. To address these limitations, significant research has focused on the design and synthesis of prodrugs and targeted delivery systems. These strategies aim to improve the pharmacological properties of bruceolides, enabling more effective and selective delivery to target tissues.

Prodrug Design and Synthesis

The chemical structure of this compound and its analogues offers several functional groups that can be modified to create prodrugs. These modifications typically involve the covalent attachment of a promoiety, which is designed to be cleaved in vivo to release the active drug.

One notable approach involves the derivatization of brusatol to enhance its therapeutic index. Researchers have successfully synthesized a series of nitric oxide (NO)-releasing derivatives of brusatol. nih.gov In this design, a furoxan moiety, which acts as an NO donor, was covalently attached to four different positions on the brusatol molecule. nih.gov This strategy resulted in the synthesis of forty derivatives, with the aim of combining the pharmacological effects of brusatol with the biological activities of nitric oxide, potentially reducing toxicity while maintaining or enhancing efficacy. nih.gov

Another example of derivatization is the synthesis of a fluorescent brusatol probe. nih.gov In this work, brusatol was modified with an immunoaffinity fluorescent (IAF) tag. The synthesis involved a two-step process: first, the brusatol was treated with t-butyl-bromoacetate, followed by deprotection with tri-fluoroacetic acid. The resulting product was then coupled with the IAF tag. nih.gov While the primary purpose of this probe was to identify the molecular targets of brusatol, the synthetic route demonstrates the feasibility of attaching larger molecules to the brusatol core, a principle that is central to many prodrug and targeted delivery strategies. nih.gov

Below is a table summarizing the synthetic derivatization of brusatol for prodrug development:

| Parent Compound | Promoiety/Tag | Synthetic Strategy | Design Rationale |

| Brusatol | Furoxan (Nitric Oxide donor) | Covalent attachment to four distinct positions on the brusatol molecule. | To create NO-releasing prodrugs with potentially reduced cytotoxicity and improved therapeutic efficacy. nih.gov |

| Brusatol | Immunoaffinity Fluorescent (IAF) tag | Two-step synthesis involving treatment with t-butyl-bromoacetate, deprotection, and subsequent coupling with the IAF tag. | To create a fluorescent probe for target identification, demonstrating the feasibility of attaching larger molecules. nih.gov |

Targeted Delivery Systems

In addition to prodrug strategies, the encapsulation of bruceolides into nanoparticle-based delivery systems has been explored to improve their delivery and therapeutic effect. These systems are designed to protect the drug from degradation, improve solubility, and facilitate targeted accumulation in diseased tissues.

One significant development has been the formulation of brusatol-loaded nanoparticles. These nanoparticles were prepared using the oil-in-water (o/w) emulsification solvent diffusion method, with mPEG-PLGA as the polymer. This method is well-suited for encapsulating hydrophobic drugs like brusatol. The resulting nanoparticles were spherical and demonstrated a sustained, biphasic release of the encapsulated brusatol. This formulation was designed to overcome the challenges of brusatol's poor water solubility and non-specific toxicity.

Similarly, a this compound analogue, referred to as BOL, has been encapsulated in POEG-POM nanoparticles. nih.gov The preparation involved mixing a solution of BOL in dichloromethane (B109758) with a POEG-POM polymer solution. The solvent was then evaporated to form a thin film, which was hydrated to form the BOL-loaded nanoparticles. nih.gov This nano-formulation represents another strategy to enhance the delivery of quassinoids.

Furthermore, the principle of targeted delivery through conjugation has been demonstrated by attaching BOL to epoxy-activated Sepharose 6B beads. nih.gov This conjugation was performed to investigate the interaction of BOL with specific proteins, but the underlying chemical strategy of immobilizing the quassinoid on a solid support is relevant for the design of targeted delivery systems where the nanoparticle or polymer acts as the carrier. nih.gov

The following table provides an overview of the design and synthesis of targeted delivery systems for this compound analogues:

| Active Compound | Delivery System | Method of Preparation | Design Rationale |

| Brusatol | mPEG-PLGA nanoparticles | Oil-in-water (o/w) emulsification solvent diffusion method. | To overcome poor water solubility and non-specific toxicity, and to achieve sustained release. |

| BOL (this compound analogue) | POEG-POM nanoparticles | Solvent evaporation of a drug-polymer mixture followed by hydration. | To create a nanoparticle formulation for improved delivery of the quassinoid. nih.gov |

| BOL (this compound analogue) | Sepharose 6B beads | Conjugation to epoxy-activated beads. | To demonstrate specific protein binding, with implications for carrier-based targeted delivery. nih.gov |

These examples of chemical synthesis and derivatization highlight the ongoing efforts to harness the therapeutic potential of this compound and its analogues through the rational design of prodrugs and targeted delivery systems.

Structure Activity Relationship Sar Studies of Bruceolide and Its Analogues

Correlations Between C-15 Side Chain Structure and Biological Potency

The nature of the side chain at the C-15 position of the bruceolide core structure significantly influences its biological activity chemfaces.comresearchgate.net. Studies on brusatol (B1667952) derivatives, which are closely related to this compound and also feature a C-15 ester side chain, have demonstrated this correlation mdpi.comebi.ac.uk.

Research indicates that the type, length, and functional group complexity of the C-15 side chain can impact both the bioactivity and toxicity of quassinoids mdpi.com. For instance, flexible-chain derivatives generally exhibit higher bioactivity compared to those with benzene-ring or heterocyclic side chains, possibly due to increased flexibility allowing for better fitting into active sites mdpi.com. Shorter and simpler side chains tend to lead to higher activity, while more complex structures may decrease it mdpi.com.

Specific examples highlight the importance of the C-15 ester moiety. Replacing the C-15 senecioyl side chain of brusatol with fluorinated acyl groups resulted in derivatives with significant cytotoxic activity ebi.ac.uk. The activity of these fluorinated quassinoids varied depending on the specific modification ebi.ac.uk. Another study showed that 15-[(E)-non-2-enoyl]this compound, synthesized from brusatol, was less active than brusatol itself, suggesting a specific requirement for the C-15 ester moiety for enhanced antimalarial activity among brusatol-related quassinoids ebi.ac.uk.

Furthermore, acylation of this compound at the C-15 position has been shown to enhance antimalarial activity. For example, 15-O-propionylthis compound exhibited potent antimalarial activity chemfaces.comebi.ac.uk. The conversion of the C-13 ester group of brusatol to an amide group significantly decreased antimalarial activity, which was further reduced by A-ring acylation researchgate.net.

The incorporation of chlorine atoms into the side chain has been shown to enhance bioactivity while maintaining low toxicity in some brusatol derivatives mdpi.com. Derivatives with chlorine side chains have demonstrated a favorable balance between activity and toxicity mdpi.com.

Here is a table summarizing some findings related to C-15 side chain modifications:

| Compound | C-15 Side Chain Modification | Observed Activity/Potency | Reference |

| Brusatol | Senecioyl ester | Potent antimalarial activity | ebi.ac.uk |

| 15-[(E)-non-2-enoyl]this compound | (E)-non-2-enoyl ester | Eight times less active than brusatol (antimalarial) | ebi.ac.uk |

| 15-O-propionylthis compound | Propionyl ester | Potent antimalarial activity | chemfaces.comebi.ac.uk |

| Brusatol derivatives | Flexible chain | Generally higher bioactivity | mdpi.com |

| Brusatol derivatives | Benzene/Heterocyclic chain | Generally lower bioactivity compared to flexible chain | mdpi.com |

| Brusatol derivatives | Chlorine side chains | Enhanced bioactivity with low toxicity | mdpi.com |

| Brusatol derivatives | Shorter/simpler side chains | Generally higher activity | mdpi.com |

| Brusatol derivatives | More complex side chains | Tend to decrease activity | mdpi.com |

Influence of Stereochemistry and Specific Ring System Features on Activity

The stereochemistry and the specific features of the ring system in this compound and related quassinoids are critical determinants of their biological activity researchgate.net. The quassinoid scaffold, typically a C-20 picrasane (B1241345) skeleton in bruceolides, contains multiple chiral centers and fused ring systems researchgate.net.

Studies on different quassinoids have highlighted the importance of specific moieties within the ring system. For instance, the presence of a diosphenol moiety in ring A has been suggested to be important for antitrypanosomal activity chemfaces.comresearchgate.net. An unsaturated lactone on ring A and an oxymethyl bridge between C-8 and C-11 have been linked to antimalarial activity researchgate.net. The integrity of the A ring has also been reported to have a significant impact on antiviral activity researchgate.net.

Modifications to the ring system can drastically alter activity. For example, dehydrobruceine A, which is a dehydro derivative of bruceine A (a this compound analogue), showed significantly reduced antitrypanosomal activity compared to bruceine A chemfaces.com. This suggests that modifications in ring A, such as dehydrogenation, can negatively impact activity chemfaces.comannualreviews.org.

The stereochemistry at various positions is also crucial. While specific detailed findings on this compound's stereochemistry and its direct influence on SAR were not extensively detailed in the search results beyond its established absolute stereochemistry researchgate.net, related quassinoid studies emphasize the stereochemical requirements for activity ucl.ac.uk. The complex stereochemistry of these molecules makes rational drug design challenging but also highlights the specificity of their interactions with biological targets researchgate.net.

This compound and its congeners differ from other quassinoids like glaucarubolone (B1216112) in structural features such as the presence of a hydroxyl group at C-3 instead of C-1 and a C-8 to C-13 ether bridge instead of a C-8 to C-11 hemiketal bridge annualreviews.org. These structural differences are compatible with biological activity annualreviews.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural properties of compounds and their biological activities researchgate.netuct.ac.za. This allows for the prediction of the activity of new, untested compounds based on their molecular descriptors researchgate.net.

QSAR studies are a useful tool in drug discovery and design, including for quassinoids like this compound derivatives researchgate.net. By analyzing the structural variations and corresponding biological activities of a series of this compound analogues, QSAR models can identify the key physicochemical and structural features that contribute to their potency researchgate.net.

While specific detailed QSAR models developed exclusively for this compound derivatives were not extensively found, QSAR has been applied to quassinoids in general to predict biological activity and toxicity researchgate.net. For instance, QSAR studies have been conducted on quassinoid phytoconstituents to find potential inhibitors against targets like the HIV-1 TAT protein ijpsr.com. These studies involve recording molecular and biological activity data, performing QSAR analysis, and using the results to guide further investigations like docking studies ijpsr.com.

QSAR modeling typically involves several steps:

Selection of a set of compounds with known structures and biological activities.

Calculation of molecular descriptors that represent various structural and physicochemical properties (e.g., electronic, steric, hydrophobic).

Development of a mathematical model correlating the descriptors with biological activity using statistical methods.

Validation of the model using internal and external test sets researchgate.net.

The application of QSAR to this compound derivatives can help in understanding which structural modifications are likely to result in improved activity and can prioritize the synthesis and testing of promising new analogues researchgate.net.

Computational Approaches in Rational Design of this compound Analogues

Computational approaches play an increasingly indispensable role in modern drug development, including the rational design of this compound analogues researchgate.net. These methods complement experimental SAR studies and QSAR modeling by providing insights into the interactions between this compound and its potential biological targets at the molecular level nih.govvdoc.pub.

Key computational approaches used in the rational design of this compound analogues include:

Molecular Docking: This technique predicts the preferred orientation (binding pose) of a small molecule (ligand, e.g., a this compound analogue) when bound to a receptor protein (target) and estimates the binding affinity mdpi.comnih.govresearchgate.net. Molecular docking studies can help to understand how different structural modifications of this compound affect its binding to a specific target protein, such as HSP90, which has been identified as a target for brusatol and bruceantin (B1667948) mdpi.com. Studies have used molecular docking to evaluate the binding affinity of this compound and its analogues to potential targets like ERK2 nih.gov.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, allowing researchers to assess the stability of the binding pose and identify key interactions ijpsr.comnih.gov. Molecular dynamics simulations can confirm the stability and flexibility of the protein-ligand complex and help identify pharmacological targets ijpsr.com.

De Novo Design: This approach involves computationally designing novel molecular structures with desired properties, such as improved binding affinity or selectivity, based on the structure of the target site vdoc.pub. While challenging for complex scaffolds like quassinoids, computational methods can assist in generating potential new this compound analogues with optimized features.

Virtual Screening: Large databases of compounds can be computationally screened to identify potential candidates with predicted activity against a specific target nih.govvdoc.pub. This can help prioritize compounds for experimental testing. Virtual screening based on molecular descriptors and drug-likeness has been used to identify potential inhibitors, and this compound has been included in such screenings nih.gov.

Computational methods aid in the rational design process by reducing the number of compounds that need to be synthesized and tested experimentally, saving time and resources rsc.org. They provide a deeper understanding of the structure-activity relationships and can help in designing analogues with improved potency, selectivity, and pharmacokinetic properties researchgate.netmdpi.comvdoc.pub.

Molecular and Cellular Mechanisms of Action of Bruceolide

Targeting Protein Synthesis Pathways

Bruceolide and other quassinoids have been shown to interfere with the intricate machinery of protein synthesis, a vital process for all living cells, and particularly dysregulated in rapidly proliferating cells like cancer cells. nih.govresearchgate.net

Inhibition of Ribosomal Function and Translation Elongation

Studies indicate that this compound and related quassinoids can act as inhibitors of protein synthesis at the ribosomal level. google.comresearchgate.net This inhibition can occur at different stages of translation. Some research suggests that quassinoids, including bruceantin (B1667948) (a related compound), can inhibit the elongation phase of translation, which involves the formation of peptide bonds and the binding of aminoacyl-tRNAs to the ribosome. researchgate.netucl.ac.uk Bruceantin has been reported to bind to the peptidyltransferase center of ribosomes, an interaction that can inhibit peptide bond formation. researchgate.net While this compound itself may be less potent than some analogs in inhibiting protein synthesis, the ability to inhibit protein synthesis is dependent on the structure of the C15 side chain of quassinoids. nih.gov

Data on the protein synthesis inhibitory activity of this compound and related quassinoids can be summarized as follows:

| Compound | Mechanism | Target Location | Effect on Protein Synthesis | Reference |

| This compound | Protein synthesis inhibition | Ribosomal level | Inhibition | google.com |

| Bruceantin | Inhibition of translation elongation | Peptidyltransferase center | Inhibition | researchgate.netucl.ac.uk |

| Ailanthinone | Disruption of ribosomal function | Ribosomal level | Inhibition | researchgate.netresearchgate.net |

| Brusatol (B1667952) | Global protein synthesis inhibition | Post-transcriptional (?) | Inhibition | researchgate.netacs.org |

| Homoharringtonine (HHT) | Binds to large ribosomal subunit | Ribosomal level | Inhibition | nih.gov |

Modulation of Intracellular Signaling Cascades

This compound and its derivatives also exert their effects by modulating various intracellular signaling pathways that play crucial roles in cell survival, proliferation, and apoptosis. nih.govresearchgate.net

Interference with Nrf2 Signaling Pathway

A significant mechanism of action for this compound and particularly its analog brusatol is the interference with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. google.comresearchgate.netnih.gov Nrf2 is a key transcription factor involved in regulating the cellular response to oxidative stress and maintaining redox balance. acs.org Brusatol has been reported to specifically inhibit Nrf2 signaling by reducing its protein levels, often through enhanced ubiquitination and subsequent proteolysis of Nrf2. researchgate.netacs.orgacs.orgnih.govnih.gov This inhibition of Nrf2 can lead to the accumulation of reactive oxygen species (ROS) and disrupt the antioxidant defense mechanisms in cancer cells, contributing to cell death. researchgate.netnih.gov

Research findings on brusatol's interaction with the Nrf2 pathway include:

| Compound | Target Pathway | Mechanism of Interference | Cellular Outcome | Reference |

| Brusatol | Nrf2 signaling | Reduces Nrf2 protein levels (ubiquitination) | Increased ROS, disrupted redox balance, cell death | researchgate.netacs.orgnih.gov |

Regulation of PI3K/Akt/mTOR Pathway Components

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and autophagy. iiarjournals.orgiiarjournals.org this compound and other quassinoids have been shown to modulate components of this pathway. researchgate.netresearchgate.net For instance, brusatol has been reported to induce apoptosis in certain cancer cells through the PI3K/AKT pathway. frontiersin.org Brucea javanica oil (BJO), which contains bruceolides, may exert its efficacy through effects on autophagy via the PI3K/Akt/mTOR pathway. iiarjournals.orgiiarjournals.org Some studies suggest that brusatol can specifically target the PI3K/AKT/GSK3/mTOR signaling pathway. google.com

Observed effects on the PI3K/Akt/mTOR pathway include:

| Compound/Extract | Target Pathway | Observed Effect | Cellular Outcome | Reference |

| Brusatol | PI3K/AKT pathway | Induction of apoptosis | Apoptosis | frontiersin.org |

| BJO | PI3K/Akt/mTOR pathway | Effect on autophagy | May contribute to efficacy | iiarjournals.orgiiarjournals.org |

| Brusatol | PI3K/AKT/GSK3/mTOR pathway | Specific targeting/inhibition | Potential anti-cancer activity | google.com |

| Brusatol | PI3K/Akt/NF-κB pathway | Induction of apoptosis in gastric cancer cells | Apoptosis | frontiersin.orgresearchgate.net |

Suppression of STAT3 and Other Oncogenic Signaling Molecules

Signal transducer and activator of transcription 3 (STAT3) is an oncogenic signaling molecule frequently activated in various cancers, promoting cell growth, proliferation, and survival. researchgate.netnih.gov this compound derivatives, such as bruceine B and bruceantinol (B162264), have demonstrated the ability to suppress STAT3 signaling. nih.govacs.orgnih.gov Bruceine B, for example, has been shown to inhibit STAT3 activity, potentially linked to the degradation of the transcription factor c-Maf, which can activate STAT3. acs.orgnih.gov Bruceantinol has also been reported to block STAT3 activation and suppress the expression of STAT3-mediated downstream targets like MCL-1, PTTG1, survivin, and c-MYC. nih.gov Additionally, this compound and related quassinoids may influence other oncogenic signaling pathways, including MAPK, NF-κB, and JAK/STAT pathways. researchgate.netresearchgate.net

Effects on STAT3 and other signaling molecules:

| Compound/Extract | Target Molecule/Pathway | Observed Effect | Cellular Outcome | Reference |

| Bruceine B | STAT3 signaling, c-Maf | Inhibition of STAT3 activity, c-Maf degradation | Reduced proliferation, apoptosis | acs.orgnih.gov |

| Bruceantinol | STAT3 signaling | Blockade of STAT3 activation, suppression of targets | Inhibition of cell growth and proliferation | nih.gov |

| Bruceolides | STAT3, MAPK, NF-κB, JAK/STAT | Modulation | Contribution to anti-tumor effects | researchgate.netresearchgate.net |

| Brusatol | STAT3 signaling | Inhibition | Induction of apoptosis, inhibition of proliferation | frontiersin.orgresearchgate.net |

Induction of Cellular Stress Responses

Quassinoids, including those structurally related to this compound, have been implicated in the induction of cellular stress responses. Oxidative stress, characterized by an increase in reactive oxygen species (ROS), has been proposed as a mechanism underlying the action of some bruceine derivatives. For instance, bruceine D has been shown to induce apoptosis and autophagy in lung cancer cells via the ROS/MAPK signaling pathway. tiprpress.comnih.gov An increase in intracellular ROS levels was observed in cells treated with bruceine D, and pretreatment with an ROS scavenger, N-acetylcysteine (NAC), inhibited bruceine D-mediated apoptosis and autophagy. nih.gov Endoplasmic reticulum (ER) stress, accompanied by ROS production and increased intracellular calcium, has also been observed with some Brucea javanica compounds, leading to the upregulation of stress markers like Bip, IRE1α, and XBP-1s. researchgate.net

Some bruceolides, such as brusatol, have been reported to inhibit the Nrf2-mediated antioxidant response pathway. researchgate.netgoogle.comacs.org Nrf2 is a key transcription factor involved in the cellular defense against oxidative stress. By suppressing Nrf2 activity, bruceolides can disrupt the cell's ability to counteract oxidative damage, contributing to cellular stress and potentially leading to cell death. researchgate.netgoogle.com

Cellular Fate Modulation

This compound and its analogs influence the fate of cells through various mechanisms, impacting processes crucial for cell survival, proliferation, and differentiation.

Initiation of Programmed Cell Death Pathways (Apoptosis)

A significant area of research focuses on the ability of bruceolides to induce apoptosis in cancer cells. Bruceine B, a related quassinoid from Brucea javanica, has been shown to induce multiple myeloma (MM) cell apoptosis in a caspase-3-dependent manner. acs.org This involves the cleavage of PARP1 and caspase-3, key markers of apoptosis. acs.org Bruceine B also downregulates pro-survival proteins such as c-Myc, Mcl-1, and Bcl-2, while increasing the fraction of annexin (B1180172) V-positive cells, further confirming apoptosis induction. acs.org

Other bruceine derivatives, like bruceine D, have also been reported to induce apoptosis in various cancer cell lines, including lung cancer and pancreatic cancer cells. nih.govnih.gov This process often involves the activation of caspase cascades (caspase-3, -8, and -9) and modulation of Bcl-2 family proteins, such as increasing the Bax/Bcl-2 ratio, which promotes the mitochondrial intrinsic apoptosis pathway. researchgate.netnih.govfrontiersin.org

Perturbations in Cell Cycle Progression

Bruceolides can interfere with the cell cycle, halting the progression of cancer cells through different phases. Bruceine A has been shown to induce cell cycle arrest in pancreatic cancer cells. acs.org Similarly, brusatol has been reported to induce G0-G1 cell cycle arrest in non-small cell lung cancer (NSCLC) cells and G1 arrest in prostate cancer cells. researchgate.netgoogle.com Bruceine D has been shown to induce cell cycle arrest in the S phase in gastric cancer cells. nih.gov These effects can be mediated through the modulation of various signaling pathways and the expression of cell cycle regulatory proteins.

Regulation of Autophagic Processes

The role of bruceolides in regulating autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins, is also being investigated. Some studies suggest that bruceine derivatives can induce autophagy. For example, bruceine D has been shown to induce autophagy in lung cancer cells, and this induction appears to contribute to apoptosis. tiprpress.comnih.gov Evidence of autophagy induction includes the occurrence of autophagic vacuoles and the upregulation of markers like LC3-II, Beclin1, and Vps34. researchgate.net Conversely, one study indicated that an ethanol (B145695) extract of Brucea javanica inhibited autophagy in breast cancer cells, possibly by activating the PI3K/AKT/mTOR pathway. frontiersin.org This suggests that the effect on autophagy may vary depending on the specific this compound and cancer cell type.

Reversal of Preclinical Drug Resistance Mechanisms

Bruceolides show potential in overcoming drug resistance in cancer. Brusatol has been reported to enhance the efficacy of chemotherapy by inhibiting the Nrf2 signaling pathway, which is often implicated in chemoresistance. researchgate.netgoogle.comgoogle.com By suppressing Nrf2, brusatol can make cancer cells more vulnerable to conventional chemotherapeutic agents. researchgate.netgoogle.com Some research also suggests that bruceolides may act as protein synthesis inhibitors, a mechanism that could potentially circumvent certain resistance pathways. google.comnih.gov

Promotion of Cell Differentiation

Some quassinoids from Brucea javanica, such as brusatol, have been observed to induce differentiation in certain cancer cell lines, particularly leukemic cells. acs.org Brusatol-induced cell differentiation has been associated with the downregulation of c-Myc and activation of the NF-κB pathway. google.comnih.gov This ability to promote differentiation represents another mechanism by which bruceolides could potentially impact cancer cell fate, pushing them towards a less proliferative and more mature state. google.com

This compound is a quassinoid compound that has been isolated from Bischofia javanica. wikipedia.org While research on this compound itself specifically concerning its direct interaction with molecular chaperone systems like Heat Shock Protein 90 (HSP90) is limited in the provided search results, other quassinoids, such as brusatol and bruceantin, have been shown to target HSP90. mdpi.com This suggests a potential, though not explicitly detailed for this compound in these results, for quassinoids to influence chaperone function.

HSP90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis and is essential for the folding, stability, and function of a diverse range of client proteins. researchgate.netbiorxiv.orgnumberanalytics.com These client proteins are involved in numerous cellular processes, including cell cycle control, signal transduction, and apoptosis. wikipedia.orgwikipedia.org HSP90's function is ATP-dependent and involves cycles of binding and release of client proteins, often in cooperation with other chaperones and co-chaperones like Hsp70 and p23. researchgate.netbiorxiv.org

Inhibition of HSP90 disrupts the maturation and stability of its client proteins, leading to their ubiquitination and subsequent proteasomal degradation. researchgate.netwikipedia.org This mechanism is the basis for the investigation of HSP90 inhibitors as potential therapeutic agents, particularly in diseases where the stability of oncogenic client proteins is crucial for cell survival and proliferation. wikipedia.orgwikipedia.orgresearchgate.net

While the direct interaction of this compound with HSP90 is not explicitly detailed in the search results, studies on related quassinoids like brusatol and bruceantin indicate that they can exert their biological effects, including anti-cancer activity, by targeting HSP90. mdpi.com Molecular docking studies on brusatol derivatives have shown interactions with key residues in the HSP90 binding site, such as ARG243, TYR101, and LEU73, suggesting that these interactions play a role in the derivatives' binding stability and potential inhibitory effects on HSP90 function. mdpi.com These findings provide a basis for hypothesizing that this compound, as a related quassinoid, might also interact with the HSP90 chaperone system, although specific research confirming this for this compound was not found within the provided context.

Further research would be needed to specifically elucidate the molecular mechanisms by which this compound interacts with HSP90 or other molecular chaperone systems and the downstream effects of such interactions on cellular processes and client protein stability.

Preclinical Pharmacological Activities of Bruceolide and Its Analogues

Antineoplastic Efficacy in In Vitro Cellular Models

The antineoplastic properties of bruceolide and its analogues have been extensively investigated across a variety of human cancer cell lines. These studies consistently demonstrate potent cytotoxic and anti-proliferative effects, highlighting the potential of this class of compounds in oncology.

Activity Spectrum Across Diverse Cancer Cell Lines

This compound and its related quassinoids have demonstrated a broad spectrum of activity against numerous cancer cell lines. For instance, extracts from Brucea javanica, a primary source of these compounds, have shown strong apoptotic induction in non-small cell lung cancer (A549), hepatocellular carcinoma (Hep3B), breast cancer (MDA-MB-231), and esophageal squamous cell carcinoma (SLMT-1) cell lines. nih.gov

Analogues of this compound, such as bruceine A, bruceine D, and brusatol (B1667952), have also been individually assessed for their anticancer activities. Bruceine A has shown cytotoxicity against pancreatic cancer cells (MIA PaCa-2) with an IC50 value of 0.029 µmol/L. frontiersin.org Brusatol has demonstrated notable activity against pancreatic cancer cell lines PANC-1 and SW1990, with IC50 values of 0.36 and 0.10 µmol/L, respectively. frontiersin.org Furthermore, brusatol and bruceine B exhibited significant inhibitory effects on the HL-60 leukemia cell line, with IC50 values of 0.06 and 0.27 µmol/L, respectively. frontiersin.org

The cytotoxic effects of these compounds extend to various other cancer types. For example, bruceine D has shown high cytotoxicity against the T24 bladder cancer cell line. nih.gov In breast cancer, bruceine A has demonstrated cytotoxic effects against both MDA-MB-231 and MCF-7 cell lines. researchgate.net Other related compounds, such as brujavanol A and B, have shown significant cytotoxicity against human oral cancer cells. frontiersin.org

The following table summarizes the in vitro cytotoxic activity of this compound and its analogues across a range of cancer cell lines.

| Compound/Extract | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| Bruceine A | MIA PaCa-2 | Pancreatic Cancer | 0.029 µmol/L | frontiersin.org |

| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 µmol/L | frontiersin.org |

| Brusatol | SW1990 | Pancreatic Cancer | 0.10 µmol/L | frontiersin.org |

| Bruceine D | T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | nih.gov |

| Bruceine D | Capan-2 | Pancreatic Cancer | 1.1 µmol/L | frontiersin.org |

| Brusatol | HL-60 | Leukemia | 0.06 µmol/L | frontiersin.org |

| Bruceine B | HL-60 | Leukemia | 0.27 µmol/L | frontiersin.org |

| Brucea javanica Extract | A549 | Non-Small Cell Lung Cancer | Not specified | nih.gov |

| Brucea javanica Extract | Hep3B | Hepatocellular Carcinoma | Not specified | nih.gov |

| Brucea javanica Extract | MDA-MB-231 | Breast Cancer | Not specified | nih.gov |

| Brucea javanica Extract | SLMT-1 | Esophageal Squamous Cell Carcinoma | Not specified | nih.gov |

| Brujavanol A | Human Oral Cancer | Oral Cancer | 3.40 µmol/L | frontiersin.org |

| Brujavanol B | Human Oral Cancer | Oral Cancer | 6.45 µmol/L | frontiersin.org |

| Brujavanol E | Human Oral Squamous Cell Carcinoma | Oral Cancer | 5.54 µmol/L | frontiersin.org |

| Bruceanol G | Human Oral Squamous Cell Carcinoma | Oral Cancer | 0.55 µmol/L | frontiersin.org |

Selective Effects on Malignant Cells versus Normal Cells

A critical aspect of anticancer drug development is the ability to selectively target cancer cells while minimizing harm to normal, healthy cells. cancercenter.com Several studies have indicated that this compound and its analogues may possess this desirable characteristic. The selectivity of a compound is often expressed as a selectivity index (SI), which is the ratio of its cytotoxicity against normal cells to its cytotoxicity against cancer cells. A higher SI value suggests greater selectivity for cancer cells. researchgate.net

For example, while bruceine D was highly cytotoxic to T24 bladder cancer cells, it showed significantly lower cytotoxicity in normal human skin fibroblast cells (1BR3). nih.gov Similarly, the quassinoid bruceantinol (B162264) (BOL) was found to inhibit protein synthesis in colorectal cancer (CRC) cells but not in normal human colon epithelial cells. nih.gov This suggests a therapeutic window where these compounds could be effective against tumors with reduced toxicity to normal tissues.

In another study, while an extract of Brucea antidysenterica showed cytotoxic effects against various cancer cell lines, its effect on normal AML12 hepatocytes was comparatively lower, resulting in a selectivity index greater than one, which indicates a degree of cancer cell-specific toxicity. nih.gov

Antineoplastic Efficacy in In Vivo Animal Models

The promising in vitro results for this compound and its analogues have led to their evaluation in various in vivo animal models of cancer, further substantiating their potential as anticancer agents.

Evaluation in Xenograft Models of Various Malignancies

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. Bruceantin (B1667948), a this compound analogue, was initially shown to have activity against B16 melanoma, colon 38, and L1210 and P388 leukemia in mice. nih.gov More recently, an in vivo study using RPMI 8226 human multiple myeloma-SCID xenografts demonstrated that bruceantin could induce regression in both early and advanced tumors without overt toxicity. nih.gov

The analogue bruceantinol (BOL) has also demonstrated potent in vivo antitumor activity. In a mouse model bearing HCT116 colorectal cancer xenografts, BOL administration significantly suppressed tumor growth by over 90%. nih.gov In another study with MC38 tumor-bearing mice, BOL treatment led to a 59% and 77% decrease in tumor volume at different doses. nih.gov

Furthermore, semisynthetic derivatives of this compound have shown in vivo antitumor activity against human RXF 944XL renal xenografts in nude mice. acs.org

Application in Patient-Derived Orthotopic Xenograft (PDOX) Models

Patient-derived orthotopic xenograft (PDOX) models, which involve implanting a patient's tumor tissue into the corresponding organ of an immunodeficient mouse, are considered to be more clinically relevant than traditional xenograft models. iiarjournals.org

An important study evaluated the efficacy of Brucea javanica oil (BJO), which contains bruceolides, in a pancreatic cancer PDOX mouse model. iiarjournals.org The study found that BJO alone could significantly prolong the survival of the mice. iiarjournals.org This was the first time the in vivo efficacy of BJO was demonstrated in such a clinically relevant model for pancreatic cancer. iiarjournals.org

Preclinical Combinatorial Therapeutic Strategies

To enhance therapeutic efficacy and potentially overcome drug resistance, this compound and its analogues have been investigated in combination with standard chemotherapeutic agents.

In the pancreatic cancer PDOX model, the combination of Brucea javanica oil (BJO) and gemcitabine (B846) (GEM), a first-line chemotherapy for pancreatic cancer, resulted in a significantly greater reduction in tumor growth compared to GEM monotherapy. iiarjournals.org The combination therapy also led to increased apoptosis in the tumor tissue, indicating a synergistic effect. iiarjournals.org

Another study showed that Brucea javanica seed oil could enhance the radiosensitivity of esophageal cancer in vivo. frontiersin.org These findings suggest that this compound-containing preparations could serve as valuable adjuvants in combination with conventional cancer therapies.

Antimalarial Activity in Parasite Models

This compound, a quassinoid derived from Brucea javanica, and its analogues have demonstrated notable antimalarial properties. These compounds have been investigated for their ability to inhibit the growth of various Plasmodium species, the causative agents of malaria.

Inhibition of Plasmodium falciparum and Other Plasmodium Species

In vitro studies have confirmed the activity of this compound and its derivatives against Plasmodium falciparum, including chloroquine-resistant strains. While this compound itself has shown some activity, certain analogues have exhibited more potent inhibitory effects. For instance, brusatol, a related quassinoid, was found to be quite active against chloroquine-resistant isolates of P. falciparum, whereas this compound showed only a trace of activity in the same study. ebi.ac.uk

The investigation into the antimalarial potential of this compound extends to other Plasmodium species as well. In vivo studies using murine models infected with Plasmodium berghei have been instrumental in evaluating the efficacy of these compounds.

In Vitro and In Vivo Efficacy against Malarial Parasites

The in vitro efficacy of this compound against the FCR-3 strain of P. falciparum has been documented with a reported IC50 value of 745 ng/mL. researchgate.net However, synthetic modifications to the this compound structure have led to analogues with significantly enhanced potency.

A notable example is 3,15-di-O-acetylthis compound, an O-acylated derivative of this compound. This analogue demonstrated potent in vivo antimalarial activity against P. berghei in mice. ebi.ac.ukresearchgate.net The 50% effective dose (ED50) for 3,15-di-O-acetylthis compound was determined to be 0.46 ± 0.06 mg/kg/day. ebi.ac.ukresearchgate.net In comparison, the parent compound, this compound, was found to be only half as effective. ebi.ac.ukresearchgate.net Furthermore, the activity of 3,15-di-O-acetylthis compound was considerably higher than that of the clinically used antimalarial drugs chloroquine (B1663885) and artemisinin (B1665778) in the same study. ebi.ac.ukresearchgate.net

Further research into semisynthetic quassinoids has led to the development of 3,15-dialkyl carbonates of this compound. nih.govresearchgate.net Methyl, ethyl, and isopropyl carbonate derivatives showed pronounced in vitro activity. nih.govresearchgate.net When evaluated for in vivo antimalarial potency, the methyl and ethyl carbonates were found to significantly increase the life span of mice infected with P. berghei compared to both 3,15-di-O-acetylthis compound and chloroquine. nih.govresearchgate.net

Table 1: In Vitro and In Vivo Antimalarial Activity of this compound and Its Analogues

| Compound | Parasite Species | Assay Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| This compound | Plasmodium falciparum (FCR-3) | In Vitro | IC50 | 745 ng/mL | researchgate.net |

| This compound | Plasmodium falciparum (Smith isolate) | In Vitro | Activity | Trace | ebi.ac.uk |

| Brusatol | Plasmodium falciparum (Smith isolate) | In Vitro | Activity | Active | ebi.ac.uk |

| Bruceoside-A | Plasmodium falciparum (Smith isolate) | In Vitro | Activity | Inactive | ebi.ac.uk |

| 3,15-di-O-acetylthis compound | Plasmodium berghei | In Vivo | ED50 | 0.46 ± 0.06 mg/kg/day | ebi.ac.ukresearchgate.net |

| This compound | Plasmodium berghei | In Vivo | ED50 | ~0.92 mg/kg/day | researchgate.net |

| Chloroquine | Plasmodium berghei | In Vivo | ED50 | ~1.84 mg/kg/day | researchgate.net |

| Artemisinin | Plasmodium berghei | In Vivo | ED50 | ~5.52 mg/kg/day | researchgate.net |

| This compound 3,15-dimethyl carbonate | Plasmodium berghei | In Vivo | Efficacy | Increased life span | nih.govresearchgate.net |

| This compound 3,15-diethyl carbonate | Plasmodium berghei | In Vivo | Efficacy | Increased life span | nih.govresearchgate.net |

Antiprotozoal Activities

The pharmacological investigation of this compound and its related quassinoids extends to a range of other protozoan parasites, demonstrating a broader spectrum of antiprotozoal activity.

Effects on Entamoeba histolytica and Giardia intestinalis

Research has indicated that quassinoids, as a class of compounds, exhibit activity against various protozoa. However, studies have also highlighted a degree of selectivity in their action. One study noted that quassinoids display greater selectivity against Plasmodium falciparum compared to Entamoeba histolytica and Giardia intestinalis in vitro. academicjournals.org This suggests that while there may be some effect, it is less pronounced than their antimalarial activity.

Activity Against Toxoplasma gondii and Leishmania donovani

Similar to the findings for E. histolytica and G. intestinalis, quassinoids have been shown to have a more selective action against P. falciparum than against Toxoplasma gondii in vitro. academicjournals.org The anti-leishmanial activity of this compound and its analogues has also been a subject of investigation. Studies on other compounds, such as hydroxynaphthoquinones, have shown significant in vitro activity against Leishmania donovani amastigotes. psu.edu While specific data for this compound against L. donovani is less detailed in the provided context, the broader class of quassinoids has been assessed for general antiprotozoal effects.

Anti-inflammatory Mechanisms and Effects in Preclinical Systems

This compound and its analogues, belonging to the quassinoid class of natural products, have demonstrated notable anti-inflammatory properties in various preclinical models. ontosight.airesearchgate.net These compounds exert their effects through the modulation of key inflammatory pathways and mediators. The primary mechanisms involve the inhibition of pro-inflammatory enzymes and cytokines. ontosight.ai

In preclinical settings, the anti-inflammatory potential of these compounds has been investigated using both in vitro and in vivo models. For instance, extracts containing this compound have been shown to inhibit the production of nitric oxide, tumor necrosis factor (TNF-α), and prostaglandin (B15479496) E2 in vitro. scu.edu.au Furthermore, certain extracts and isolated compounds can block the translocation of the nuclear factor-kappa B (NF-κB) into the nucleus of lipopolysaccharide (LPS)-stimulated macrophages. scu.edu.au The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drugs.

In vivo studies have further substantiated these findings. For example, in a carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation, certain extracts have shown significant anti-inflammatory effects. mdpi.commdpi.com This model helps to evaluate the ability of a compound to reduce swelling and inflammation over a period of hours. mdpi.com The anti-inflammatory activity observed in these models is often attributed to the presence of various bioactive compounds, including flavonoids and terpenoids, which are known to possess anti-inflammatory properties. mdpi.comispub.com Some studies have also pointed to the ability of these compounds to stabilize red blood cell membranes and inhibit protein denaturation, which are additional mechanisms contributing to their anti-inflammatory effects. ispub.com

It's important to note that the anti-inflammatory effects of this compound and its analogues are often dose-dependent. mdpi.comispub.com The specific chemical structure of the analogue can also significantly influence its potency and efficacy.

Antiviral Potentials and Associated Preclinical Research

The antiviral activities of this compound and its analogues have been a subject of preclinical investigation. acs.orgresearchgate.net Quassinoids, the class of compounds to which this compound belongs, have shown a range of biological activities, including antiviral effects. acs.org The primary mechanism of action for many antiviral nucleoside analogues involves the inhibition of viral polymerase, an enzyme essential for viral genome replication. nih.govresearchgate.net These analogues, after being converted to their active triphosphate form within the cell, can be incorporated into the growing viral RNA or DNA chain, leading to premature termination of synthesis. researchgate.netnih.gov

Some compounds can also induce lethal mutagenesis, where the accumulation of mutations in the viral genome leads to a non-viable virus. nih.gov Additionally, some antiviral agents can target host cell factors that are necessary for viral replication, representing a broad-spectrum antiviral strategy. nih.gov